molecular formula C25H41N3O B6024072 3-[3-[[9-(cyclobutylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]methyl]phenoxy]-N,N-dimethylpropan-1-amine

3-[3-[[9-(cyclobutylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]methyl]phenoxy]-N,N-dimethylpropan-1-amine

Cat. No.: B6024072
M. Wt: 399.6 g/mol
InChI Key: MOQYOPGLHUTWNL-UHFFFAOYSA-N
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Description

3-[3-[[9-(cyclobutylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]methyl]phenoxy]-N,N-dimethylpropan-1-amine is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique chemical architecture, which includes a diazaspirodecane core, a phenoxy group, and a dimethylpropan-1-amine moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-[[9-(cyclobutylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]methyl]phenoxy]-N,N-dimethylpropan-1-amine typically involves multiple steps, starting from commercially available reagents. The key steps include the formation of the diazaspirodecane core, followed by the introduction of the phenoxy group and the dimethylpropan-1-amine moiety. Common synthetic routes may involve:

    Formation of the diazaspirodecane core: This can be achieved through a cyclization reaction involving a suitable diamine and a cyclobutylmethyl precursor.

    Introduction of the phenoxy group: This step often involves a nucleophilic substitution reaction where a phenol derivative reacts with an appropriate leaving group on the diazaspirodecane core.

    Attachment of the dimethylpropan-1-amine moiety: This can be accomplished through reductive amination or other amine coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[3-[[9-(cyclobutylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]methyl]phenoxy]-N,N-dimethylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the phenoxy group or the amine moiety, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a variety of functionalized compounds with different substituents on the phenoxy or amine groups.

Scientific Research Applications

3-[3-[[9-(cyclobutylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]methyl]phenoxy]-N,N-dimethylpropan-1-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It may serve as a ligand in biochemical assays to study receptor-ligand interactions, enzyme activity, or cellular signaling pathways.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes involved in disease processes.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of 3-[3-[[9-(cyclobutylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]methyl]phenoxy]-N,N-dimethylpropan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, alteration of receptor signaling, or changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,3-Dimethylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
  • 2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride
  • 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride

Uniqueness

3-[3-[[9-(cyclobutylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]methyl]phenoxy]-N,N-dimethylpropan-1-amine is unique due to its specific combination of a diazaspirodecane core, a phenoxy group, and a dimethylpropan-1-amine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[3-[[9-(cyclobutylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]methyl]phenoxy]-N,N-dimethylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H41N3O/c1-26(2)13-6-16-29-24-10-4-9-23(17-24)19-28-15-12-25(21-28)11-5-14-27(20-25)18-22-7-3-8-22/h4,9-10,17,22H,3,5-8,11-16,18-21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQYOPGLHUTWNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=CC=CC(=C1)CN2CCC3(C2)CCCN(C3)CC4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H41N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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